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Compound of Interest

Compound Name: UNC9426

Cat. No.: B15543844

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UNC9426, a potent and orally
bioavailable small molecule inhibitor of TYRO3 kinase. We will delve into the discovery
process, detailing the structure-based design strategies employed, and present its biochemical
and cellular activity, pharmacokinetic profile, and the key experimental methodologies used in
its characterization.

Introduction to UNC9426 and its Target: TYRO3

UNC9426 is a selective inhibitor of TYRO3, a member of the TAM (TYRO3, AXL, MERTK)
family of receptor tyrosine kinases.[1][2][3] The TAM kinases are crucial regulators of various
physiological processes, including immune homeostasis, platelet aggregation, and the
clearance of apoptotic cells.[4] Dysregulation of TYROS3 signaling has been implicated in
various diseases, including cancer and thrombosis.[1][4] UNC9426 was developed through a
structure-based drug design approach to achieve high potency and selectivity for TYRO3,
offering a promising therapeutic agent for diseases driven by aberrant TYRO3 activity.[1]

Biochemical and Cellular Activity of UNC9426

UNC9426 demonstrates potent and selective inhibition of TYROS3 kinase. Its inhibitory activity
has been characterized through various biochemical and cellular assays.

Inhibitory Potency and Kinase Selectivity

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15543844?utm_src=pdf-interest
https://www.benchchem.com/product/b15543844?utm_src=pdf-body
https://www.benchchem.com/product/b15543844?utm_src=pdf-body
https://www.benchchem.com/product/b15543844?utm_src=pdf-body
https://www.researchgate.net/publication/264433992_UNC2025_a_potent_and_orally_bioavailable_MERFLT3_dual_inhibitor
https://www.researchgate.net/publication/24176808_Discovery_of_N-4-2-Amino-3-chloropyridin-4-yloxy-3-fluorophenyl-4-ethoxy-1-4-flu_orophenyl-2-oxo-12-dihydropyridine-3-carboxamide_BMS-777607_a_Selective_and_Orally_Efficacious_Inhibitor_of_the_Met_Kin
https://www.researchgate.net/figure/Activation-of-Tyro3-Axl-and-MerTK-TAM-receptors-on-cancer-cells-results-in-downstream_fig1_349974839
https://www.mdpi.com/2072-6694/10/12/474
https://www.researchgate.net/publication/264433992_UNC2025_a_potent_and_orally_bioavailable_MERFLT3_dual_inhibitor
https://www.mdpi.com/2072-6694/10/12/474
https://www.benchchem.com/product/b15543844?utm_src=pdf-body
https://www.researchgate.net/publication/264433992_UNC2025_a_potent_and_orally_bioavailable_MERFLT3_dual_inhibitor
https://www.benchchem.com/product/b15543844?utm_src=pdf-body
https://www.benchchem.com/product/b15543844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

UNC9426 exhibits a half-maximal inhibitory concentration (IC50) of 2.1 nM against TYRO3.[2]
[3][5][6] It displays significant selectivity over the other TAM family members, with a 276-fold
selectivity against MERTK and a 90-fold selectivity against AXL.[2][6] The selectivity of
UNC9426 was further evaluated against a broader panel of kinases, where it demonstrated a
favorable selectivity profile with an Ambit selectivity score (S50) of 0.026 at a concentration of
1.0 uM.[1][5]

Parameter Value Reference
TYRO3 IC50 2.1 nM [21(31[5][6]
Selectivity vs. MERTK 276-fold [2][6]
Selectivity vs. AXL 90-fold [2][6]

Ambit Selectivity Score (S50 at

L0 uM) 0.026 (11051

Table 1: Inhibitory Potency and Selectivity of UNC9426

A kinase selectivity screening of UNC9426 at 1 pM revealed potent inhibition of TYRO3 with
minimal off-target effects on a panel of other kinases.
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Kinase % Inhibition at 1 pM
TYRO3 99
AXL 70
HGK 27
MER 25
MARKS 19
TRKC 18
LOK 18
CHK1 15
TRKA 11
IRAK1 11
MARK2 10

Table 2: Kinase Selectivity Profile of UNC9426 (Selected Kinases)

Pharmacokinetic Profile of UNC9426 in Mice

Pharmacokinetic studies in mice have demonstrated that UNC9426 possesses favorable drug-
like properties, including oral bioavailability.

Parameter Value Route of Administration
Clearance (CL) 3.5 mL/min/kg Intravenous (1V)

Half-life (T1/2) 10.0 hours Intravenous (1V)

Oral Bioavailability (%F) 36% Oral (PO)

Table 3: Pharmacokinetic Parameters of UNC9426 in Mice

Structure-Based Design of UNC9426
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The discovery of UNC9426 was guided by a structure-based drug design (SBDD) strategy. This
approach leverages the three-dimensional structural information of the target protein to design
and optimize potent and selective inhibitors. The general workflow for such a process is
outlined below.

Click to download full resolution via product page

A generalized workflow for the structure-based drug design of a kinase inhibitor.

TYRO3 Signaling Pathway

UNC9426 exerts its effects by inhibiting the TYRO3 signaling pathway. Upon binding of its
ligands, primarily Growth Arrest-Specific 6 (GAS6) and Protein S (PROS1), TYRO3 dimerizes
and autophosphorylates, initiating downstream signaling cascades that regulate cell survival,

proliferation, and migration. Key downstream pathways include the PI3K/AKT and MAPK/ERK
pathways.
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A simplified diagram of the TYROS signaling pathway and the inhibitory action of UNC9426.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are the protocols for key experiments used in the characterization of UNC9426.

Kinase Activity Assay (Off-chip Mobility Shift Assay)

This assay is used to determine the in vitro inhibitory activity of compounds against a panel of
kinases.

Materials:

 Kinase of interest

o Fluorescently labeled peptide substrate

e ATP

o Assay buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 2 mM DTT, pH 7.5)
e Test compound (UNC9426) dissolved in DMSO

e Termination buffer

o Microfluidic capillary electrophoresis system (e.g., LabChip)
Procedure:

e Prepare a 4x solution of the test compound in the assay buffer.

e Prepare a 4x solution of the substrate and ATP in the assay buffer.
o Prepare a 2x solution of the kinase in the assay buffer.

e In a 384-well plate, mix 5 pL of the 4x compound solution, 5 pL of the 4x substrate/ATP
solution, and 10 pL of the 2x kinase solution.

 Incubate the reaction mixture at room temperature for a predetermined time (e.g., 1-5 hours).

o Stop the reaction by adding 60 pL of termination buffer.
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e Analyze the reaction mixture using a microfluidic capillary electrophoresis system to
separate and quantify the substrate and phosphorylated product.

o Calculate the percent inhibition based on the ratio of product to substrate peaks, with the
reaction control (no inhibitor) as 0% inhibition and a background control (no enzyme) as
100% inhibition.

Cellular Target Engagement (NanoBRET Assay)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to measure the
engagement of the inhibitor with its target kinase in living cells.

Materials:
o HEK?293 cells

o Expression vectors for NanoLuc-TYROS3 fusion protein and a fluorescently labeled binding
partner (tracer)

» Transfection reagent

e Opti-MEM I Reduced Serum Medium

e NanoBRET Nano-Glo Substrate

e Test compound (UNC9426)

e Multi-mode plate reader capable of measuring luminescence and fluorescence

Procedure:

Seed HEK293 cells in a suitable culture plate.

Co-transfect the cells with the NanoLuc-TYROS3 and tracer expression vectors using a
suitable transfection reagent.

After incubation to allow for protein expression, harvest and resuspend the cells.

Dispense the cell suspension into a 384-well white plate.
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Add the test compound (UNC9426) at various concentrations to the wells.

Add the NanoBRET Nano-Glo Substrate to all wells.

Incubate the plate at room temperature in the dark.

Measure the donor (NanoLuc) emission at 460 nm and the acceptor (tracer) emission at
>600 nm using a multi-mode plate reader.

Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.

Determine the EC50 value by plotting the NanoBRET ratio against the compound
concentration.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic parameters of
UNC9426 in a mouse model.

Animals:

Male CD-1 mice

Dosing and Sample Collection:

Administer UNC9426 to mice via intravenous (IV) or oral (PO) routes at a specified dose
(e.g., 3 mg/kg).

Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8,
and 24 hours).

Process the blood samples to obtain plasma.

Store plasma samples at -80°C until analysis.

Bioanalysis:

Extract UNC9426 from the plasma samples.
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e Quantify the concentration of UNC9426 in the plasma samples using a validated LC-MS/MS
(Liquid Chromatography-Tandem Mass Spectrometry) method.

Data Analysis:

o Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, t1/2, %F) from the
plasma concentration-time data using non-compartmental analysis software (e.g.,
WinNonlin).

In Vitro Characterization

Kinase Activity Assay
(Off-chip Mobility Shift)

Cellular Characterization

(NanoBRET Assay)

In Vivo Evaluation

Pharmacokinetic Study
(Mice)

CCSO E Sglegtlwty) (Determine CL, t1/2, %F)
Determination

Click to download full resolution via product page

Cellular Target
Engagement (EC50)

An overview of the experimental workflow for the characterization of UNC9426.

Conclusion

UNC9426 is a potent and selective TYRO3 inhibitor discovered through a rigorous structure-
based drug design campaign. Its favorable biochemical, cellular, and pharmacokinetic profiles
make it a valuable tool for studying TYROS3 biology and a promising lead compound for the
development of novel therapeutics targeting TYRO3-driven pathologies. The detailed
methodologies provided in this guide are intended to facilitate further research and
development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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